1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the hydroxymethylation of 2-methylcyclohexanone. This process can be achieved through the reaction of 2-methylcyclohexanone with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently oxidized to form the desired carbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(Carboxymethyl)-2-methylcyclohexane.
Reduction: Formation of 1-(Hydroxymethyl)-2-methylcyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s reactivity and facilitate its binding to active sites of enzymes or receptors. The carbaldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Hydroxymethylfurfural: An organic compound with a furan ring and similar functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl and aldehyde group but with a different ring structure.
Uniqueness: 1-(Hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8,6-10)7-11/h6,8,11H,2-5,7H2,1H3 |
InChI Key |
RPKUOLZHSRQWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CO)C=O |
Origin of Product |
United States |
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